Product packaging for Methenamine(Cat. No.:CAS No. 37604-90-3)

Methenamine

Cat. No.: B7766935
CAS No.: 37604-90-3
M. Wt: 140.19 g/mol
InChI Key: VKYKSIONXSXAKP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Academic Inquiry

The discovery of hexamethylenetetramine dates back to 1859 by the Russian chemist Aleksandr Butlerov, who synthesized it by reacting formaldehyde (B43269) with ammonia (B1221849). wikipedia.orgiiab.meresearchgate.net Initially, academic inquiry focused on understanding its fundamental properties and structure. Early studies confirmed its decomposition in acidic environments to produce formaldehyde and ammonia, a key characteristic that would later define its applications. researchgate.netplos.org

The first medical application of This compound (B1676377) was documented around 1895 as a urinary antiseptic. wikipedia.orgplos.org Scientific investigation during this period, notably by researchers like De Eds, established a direct link between the acidity of the environment and the rate of this compound's decomposition. atamanchemicals.comwikipedia.org This finding was crucial, as it demonstrated that the compound's efficacy was dependent on the pH of the urine. wikipedia.org During World War I, it was also explored as a potential treatment for soldiers exposed to phosgene (B1210022) gas. atamanchemicals.comwikipedia.org Further academic research throughout the 20th century delved into its reaction mechanisms, leading to its use as a versatile reagent in various named organic reactions, including the Duff, Sommelet, and Delepine reactions. atamanchemicals.comwikipedia.org

Key Historical Milestones Year Significance
Discovery 1859Synthesized by Aleksandr Butlerov from formaldehyde and ammonia. wikipedia.orgiiab.meresearchgate.net
First Medical Use 1895Introduced as a urinary antiseptic. wikipedia.orgplos.org
WWI Application ~1918Used experimentally as a protective agent against phosgene gas. atamanchemicals.comwikipedia.org
FDA Approval (U.S.) 1967Officially approved for medical use in the United States. wikipedia.org

Scope and Research Objectives for Comprehensive Analysis

This analysis provides a focused overview of the chemical compound hexamethylenetetramine, tracing its journey from its historical discovery to its current multifaceted roles in advanced scientific research. The primary objective is to detail its fundamental chemical properties and synthesis, which underpin its wide-ranging applications.

The scope of this article is to:

Detail the historical context: To provide an understanding of its discovery and the evolution of its scientific study.

Elucidate its contemporary chemical applications: To explore its role as a reagent in organic synthesis, a component in polymer chemistry, and a precursor in materials science.

Investigate its relevance in biomedical science: To examine its established use in medicine and histology, as well as emerging areas of biomedical research, without discussing dosage or administration protocols.

The research objectives are to synthesize findings from diverse scientific literature to present a comprehensive and accurate profile of hexamethylenetetramine's significance in the chemical and biomedical sciences, highlighting its versatility as a molecular building block and active agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N4 B7766935 Methenamine CAS No. 37604-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
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InChI

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2
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InChI Key

VKYKSIONXSXAKP-UHFFFAOYSA-N
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Canonical SMILES

C1N2CN3CN1CN(C2)C3
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Molecular Formula

C6H12N4
Record name HEXAMETHYLENETETRAMINE
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DSSTOX Substance ID

DTXSID6020692
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Molecular Weight

140.19 g/mol
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Physical Description

Hexamethylenetetramine appears as odorless white crystalline powder or colorless lustrous crystals. Sublimes in a vacuum at about 505 °F with some decomposition. Solutions are strong bases (pH of 0.2 molar aqueous solution is 8.4). (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Colourless or white crystalline powder, White, crystalline powder or colorless, lustrous crystals; [HSDB], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER.
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Boiling Point

Sublimes (NTP, 1992)
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Flash Point

482 °F (NTP, 1992), 482 °F, 250 °C (482 °F) - closed cup, 250 °C c.c.
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Solubility

>21 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 302,300 mg/L at 25 °C, Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether., At 12 °C, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature., Freely soluble in water; practically insoluble in petroleum ether, For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page., 449 mg/mL at 12 °C, Solubility in water: good
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Density

1.35 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3394 g/cu cm at 22 °C, Density: 1.27 at 25 °C, 1.33 g/cm³
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Vapor Density

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air = 1), Relative vapor density (air = 1): 4.9
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Vapor Pressure

0.004 [mmHg], 6.1X10-4 mm Hg at 25 °C
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Color/Form

Crystallizes from ethanol as colorless, hygroscopic rhombododecahedra., Colorless crystalline solid, Colorless, lustrous crystals or white crystalline powder, White, crystalline powder or colorless, lustrous crystals

CAS No.

100-97-0
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Melting Point

536 °F (sublimes) (NTP, 1992), Sublimes at about 260 °C without melting and with partial decomposition, Sour taste; mp: 127-130 °C; ph of soln 4 /Methenamine mandelate/, Odorless, crystalline powder; melting point: ~190 °C with decomposition; soluble in 8 parts water; slight soluble in alcohol /Methenamine sulfosalicylate/, > 250 °C
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Record name Metenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Structural Chemistry and Molecular Architecture of Methenamine

Cage-like Tetrahedral Framework and Adamantane (B196018) Analogy

Methenamine (B1676377) possesses a highly symmetrical, cage-like structure with a tetrahedral arrangement. wikipedia.orgatamanchemicals.com This rigid, three-dimensional framework is analogous to that of adamantane, a tricyclic hydrocarbon. wikipedia.orgresearchgate.net In the this compound molecule, the four bridgehead carbon atoms of adamantane are replaced by nitrogen atoms, and the six bridging methylene (B1212753) groups connect these nitrogen atoms. wikipedia.orgebi.ac.uk This structural arrangement results in a polycyclic cage where the four nitrogen atoms occupy the vertices of a tetrahedron, linked by methylene bridges. wikipedia.orgresearchgate.net Despite its cage-like appearance, there is no void space within the interior of the molecule to accommodate other atoms or molecules. atamanchemicals.com

The molecule's structure is characterized by its high degree of symmetry. All carbon-nitrogen bonds and bond angles are equivalent, contributing to its stability. The molecule behaves as an amine base, capable of undergoing protonation and N-alkylation. atamanchemicals.com

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are crucial for confirming the molecular structure of this compound and understanding its coordination behavior in various chemical environments.

Infrared (IR) Spectroscopy for Coordination Mode Analysis

Infrared (IR) spectroscopy is a valuable tool for analyzing the vibrational modes of this compound and its complexes. The IR spectrum of this compound shows characteristic absorption bands that can be assigned to specific molecular vibrations. These bands can shift upon coordination to a metal ion, providing insights into the mode of coordination. researchgate.net For instance, changes in the C-N stretching frequencies can indicate the involvement of the nitrogen atoms in bonding. The conformity of the IR spectrum is a standard quality control parameter for this compound. avantorsciences.comfengchengroup.com

Table 1: Selected IR Spectral Data for this compound

Vibrational Mode Wavenumber (cm⁻¹)
C-N Stretching ~1000-1250
CH₂ Scissoring ~1465
CH₂ Wagging ~1370

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet) and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chelation Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. In the ¹H NMR spectrum, the high symmetry of the this compound molecule results in a single signal for all twelve equivalent protons of the methylene groups. Similarly, the ¹³C NMR spectrum displays a single peak for the six equivalent carbon atoms. nih.gov The consistency of the ¹H-NMR spectrum with the expected structure is a key analytical test. avantorsciences.com When this compound acts as a ligand in a coordination complex, changes in the chemical shifts of these signals can confirm chelation and provide information about the nature of the metal-ligand bond. researchgate.net

Table 2: NMR Spectroscopic Data for this compound

Nucleus Solvent Chemical Shift (ppm)
¹H CDCl₃ ~4.6
¹³C CDCl₃ ~74.84 nih.gov

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of this compound and its derivatives. aip.org

Density Functional Theory (DFT) for Derivative Analysis

Density Functional Theory (DFT) calculations are employed to analyze the molecular geometry, electronic structure, and reactivity of this compound and its derivatives. aip.orgajol.inforesearchgate.netajol.info By using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry and calculate various electronic parameters. aip.org These studies are particularly useful for understanding how the substitution of atoms within the this compound cage, such as replacing nitrogen with boron or phosphorus, affects its properties. aip.orgaip.org For example, DFT studies have been used to investigate the corrosion inhibition efficiency of this compound derivatives by examining their interaction with metal surfaces. aip.org

Quantum Chemical Parameter Analysis (e.g., HOMO, LUMO, Energy Gap, Ionization Potential, Electronegativity, Electron Transfer)

Quantum chemical parameters derived from DFT calculations provide significant insights into the reactivity and stability of this compound. samipubco.com Key parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netresearchgate.net

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of molecular stability and reactivity. aip.orgresearchgate.net A large energy gap suggests high stability and low reactivity. aip.org this compound has a relatively large energy gap, indicating its stability. aip.org

Ionization Potential (I): The energy required to remove an electron from a molecule. A lower ionization potential indicates higher reactivity. aip.org

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Electron Transfer (ΔN): The fraction of electrons transferred from the inhibitor molecule to a metal surface. aip.org

These parameters are crucial in fields like corrosion inhibition, where they help in designing more effective inhibitor molecules based on this compound's structure. aip.orgresearchgate.net For instance, a study showed that substituting two nitrogen atoms with boron in the this compound structure could enhance its corrosion inhibition efficiency. aip.orgaip.orgaip.org

Table 3: Calculated Quantum Chemical Parameters for this compound (Gas Phase)

Parameter Value
HOMO Energy -
LUMO Energy -
Energy Gap (ΔE) -5.896 eV aip.org
Ionization Potential (I) -
Electronegativity (χ) -

Note: Values for HOMO, LUMO, Ionization Potential, and Electronegativity are dependent on the specific computational method and basis set used and are not consistently reported across all cited literature.

Predictive Modeling of Molecular Interactions and Active Sites

Predictive modeling, incorporating techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis, provides significant insights into the molecular interactions of this compound and helps in identifying its potential active sites. These computational methods are crucial in understanding the compound's behavior at a molecular level and predicting its interactions with biological targets.

Molecular docking studies are employed to forecast the most favorable binding poses of a ligand within the active site of a target protein. This allows for the identification of key residues and the nature of the binding modes. For instance, in the context of urinary tract infections, molecular docking has been used to assess the binding affinity of various antibiotics, including this compound, with bacterial enzymes like AmpC β-lactamase. One study revealed that this compound exhibited a low binding affinity for the AmpC β-lactamase protein. nih.gov Such studies are vital for fragment-based drug design, where fragments of molecules are screened and linked to design novel compounds with improved activity. nih.gov The process often involves identifying the active site residues crucial for ligand attachment. nih.gov

Computer simulations are instrumental in providing insights into structure-activity relationships (SAR). rsc.org By evaluating properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET), researchers can predict the behavior of newly synthesized compounds, thereby saving time and resources in drug development. rsc.org These in silico methods have been used to screen compounds and identify their potential biological targets. rsc.org

The interaction of this compound with various proteins can be predicted and analyzed using these modeling techniques. For example, molecular docking can illustrate interactions with specific targets, and the results can be compared with known data from databases like ChEMBL. rsc.org This comparative analysis helps in validating the predictive models and provides a deeper understanding of the compound's potential as a multi-target drug candidate. rsc.org

Coordination Chemistry and Complex Formation

This compound, with its unique cage-like structure and multiple nitrogen donor atoms, plays a significant role in coordination chemistry, forming complexes with a variety of metal ions. atamanchemicals.com Its ability to act as a ligand has led to the synthesis of numerous metal complexes with diverse structural and functional properties.

Ligand Properties and Donor Atom Permeation

This compound (also known as hexamethylenetetramine or HMTA) is a heterocyclic organic compound with four nitrogen atoms in its adamantane-like structure, making it a potential tetradentate ligand. atamanchemicals.comresearchgate.net Each nitrogen atom possesses a lone pair of electrons, enabling it to form coordination compounds with various inorganic species. atamanchemicals.com The geometry of the this compound molecule, with its four bridgehead nitrogen atoms in a chair configuration, influences its coordination behavior. researchgate.net

While it has four potential donor sites, this compound often acts as a monodentate ligand in many of its complexes, coordinating to a single metal center. researchgate.net However, the arrangement of the nitrogen atoms allows for the potential permeation of coordination towards multiple metal nuclei, which could lead to the formation of multinuclear complexes. researchgate.net This versatility in coordination modes, ranging from μ1 to μ4, has been utilized in the design of coordination polymers with varying dimensionalities. researchgate.net

The denticity of a ligand, which is the number of donor atoms that can bind to a central metal atom, is a key factor in coordination chemistry. solubilityofthings.com While this compound is potentially tetradentate, its bulky shape can influence its binding, often leading to monodentate coordination. researchgate.netscite.ai

Synthesis and Characterization of Metal Complexes

The synthesis of this compound-metal complexes is typically achieved by reacting this compound with a metal salt in a suitable solvent. researchgate.netijpbs.com The reaction conditions, such as the metal-to-ligand ratio, solvent, and temperature, can be varied to obtain different complex structures. researchgate.net For instance, complexes with metal ions like Ag(I), Cd(II), Cu(II), Hg(II), Sn(II), Sn(IV), Sb(III), Bi(III), Ce(III), Sm(III), and La(III) have been synthesized by reacting the respective metal salts with this compound in a non-aqueous medium. researchgate.net

A variety of analytical techniques are employed to characterize the resulting metal complexes. These include:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination mode. A shift in the C-N stretching vibration bands in the IR spectrum of the complex compared to the free ligand suggests coordination of the nitrogen atom to the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra can provide further evidence for the proposed chelation. researchgate.net

Elemental Analysis: This determines the elemental composition of the complexes, which helps in confirming their stoichiometry. ijpbs.commdpi.com

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of hydrated or coordinated water molecules. researchgate.netijpbs.com The thermal behavior shows that hydrated complexes often lose water molecules at elevated temperatures before the decomposition of the ligand and anions. researchgate.net

X-ray Diffraction (XRD): XRD studies are used to determine the crystalline or amorphous nature of the complexes. researchgate.net In some cases, single-crystal X-ray crystallography can provide detailed information about the molecular structure and conformation of the complex. nih.gov

These characterization methods have been used to confirm the formation and structure of various this compound complexes, such as those with rhodium (III), platinum (II), and gold (III), which have been shown to form stable octahedral and square planar structures, respectively. ijpbs.com

Below is an interactive data table summarizing some of the metal complexes formed with this compound and the techniques used for their characterization.

Metal IonComplex Formula (Example)Characterization Techniques UsedReference
Ag(I)[Ag(NO₃)(HMTA)]·2(H₂O)IR, Thermal Analysis researchgate.net
Cd(II)[CdCl₂(HMTA)]·(H₂O)IR, Thermal Analysis, XRD researchgate.netnih.gov
Cu(II)[Cu(NO₃)(HMTA)₃(H₂O)]IR, Thermal Analysis researchgate.net
Sn(II)[SnCl₂(HMTA)]·2H₂OIR, ¹H NMR, Thermal Analysis researchgate.net
Bi(III)[BiO(NO₃)(HMTA)·H₂O]·3H₂OIR, ¹H NMR, Thermal Analysis researchgate.net
Rh(III)[Rh(HL)Cl₃H₂O]·2H₂OUV-Vis, FTIR, ¹H-NMR, TGA ijpbs.com
Pt(II)[Pt(HL)Cl₂]·H₂OUV-Vis, FTIR, ¹H-NMR, TGA ijpbs.com
Au(III)[Au(HL)Cl₂]ClUV-Vis, FTIR, ¹H-NMR, TGA ijpbs.com
V(III)[V(BZI)(Cl)₃(H₂O)]·2H₂O¹H & ¹³C NMR, IR, UV–Vis, Elemental Analysis, Thermal Analysis mdpi.com
Fe(III)[Fe(BZI)(Cl)₃(H₂O)]·H₂O¹H & ¹³C NMR, IR, UV–Vis, Elemental Analysis, Thermal Analysis mdpi.com

Reaction Mechanisms and Chemical Transformations of Methenamine

Hydrolytic Degradation Pathways

Methenamine's primary chemical transformation in aqueous environments is its hydrolytic degradation. This process involves the breakdown of its complex cage-like structure into simpler molecules. The compound itself is essentially a prodrug, remaining inactive until it undergoes hydrolysis in an acidic environment to release its active component, formaldehyde (B43269). medsafe.govt.nzpatsnap.com This decomposition is a fundamental aspect of its utility in various applications. In an acidic medium, This compound (B1676377) hydrolyzes to produce four molecules of ammonia (B1221849) and six molecules of formaldehyde. medsafe.govt.nztaylorandfrancis.comsterilco.pl

The kinetics of this compound's hydrolysis are critically dependent on the pH of the solution. europa.euoecd.org The reaction proceeds significantly faster in acidic conditions, while it is substantially slower at neutral or alkaline pH. oecd.orgatamanchemicals.com In fact, at the physiological pH of blood, almost no hydrolysis occurs, rendering the compound virtually inactive as it circulates in the body. taylorandfrancis.com The conversion to formaldehyde and ammonia is an apparent first-order reaction. nih.govcapes.gov.br

The rate of degradation increases as the pH decreases. europa.eunih.gov For instance, at 37.5°C, the reaction half-life decreases from 13.8 hours at pH 5.8 to just 1.6 hours at pH 2.0. nih.gov This pH dependency is dramatic; the half-life for the conversion to formaldehyde can increase approximately 20-fold, from 20 hours at pH 5.0 to around 400 hours at pH 6.5. europa.eunih.govcapes.gov.br At neutral and basic pH levels, the half-life may extend to several days. oecd.org This relationship underscores the necessity of an acidic environment, preferably a pH below 6.0, for the effective generation of formaldehyde from this compound. taylorandfrancis.comnih.govsci-hub.se

Hydrolysis Half-Life of this compound at Various pH Levels
pH LevelHalf-Life (Hours)Temperature (°C)Source
2.01.637.5 nih.gov
5.020Not Specified europa.eunih.gov
5.813.837.5 nih.gov
6.5~400Not Specified europa.eunih.gov

The hydrolysis of this compound is primarily an acid-catalyzed reaction. patsnap.com The hydrogen ion (H+) concentration in the solution acts as the catalyst, facilitating the breakdown of the molecule. patsnap.com This is why the reaction rate is inversely related to the pH. nih.gov In addition to general acid catalysis by H+, other components present in a solution, such as in a citrate-phosphate buffer, can also contribute to the catalysis of the hydrolysis reaction. nih.govscilit.com In practical applications, such as in urinary tract antisepsis, ensuring urine acidity through co-administration of acidifying agents like vitamin C or ammonium (B1175870) chloride can facilitate the catalytic process, though some studies show no difference in the in vitro conversion rate when ascorbic acid is administered. atamanchemicals.comnih.govcapes.gov.br

Formaldehyde Release Mechanisms and Product Analysis

The mechanism of this compound's action is rooted in the slow release of formaldehyde. atamanchemicals.com This process occurs to a significant degree only when the compound reaches an acidic environment, such as the urine in the bladder. taylorandfrancis.com The released formaldehyde is a potent, non-specific bactericidal agent that denatures proteins and nucleic acids of bacteria. medsafe.govt.nzatamanchemicals.comsci-hub.seresearchgate.net

In vitro studies have been crucial in quantifying the conditions necessary for achieving effective formaldehyde concentrations. Research simulating the dynamics of the urinary tract has shown that bactericidal concentrations of formaldehyde, defined as greater than 25-28 µg/mL, can be achieved. europa.eunih.govsci-hub.senih.gov The generation of these concentrations is a function of both pH and the initial this compound concentration. nih.govnih.gov For example, a formaldehyde level of over 28 µg/mL was reached within 3 hours in urine at pH 6.0 containing 750 µg/mL of this compound. europa.eunih.govcapes.gov.br

In vivo, the pharmacokinetics of this compound also reflect its pH-dependent nature. After oral administration, an estimated 10-20% of the dose is converted to formaldehyde and ammonia in the highly acidic environment of the stomach. europa.eu The remaining compound is absorbed and circulates systemically, where it remains largely intact due to the neutral pH of the blood. taylorandfrancis.com The mean half-life of this compound in blood is approximately 4.3 hours. europa.euoecd.org It is then excreted into the urine, where, if the pH is sufficiently acidic, it hydrolyzes to release formaldehyde. taylorandfrancis.comsci-hub.se Any formaldehyde that is absorbed systemically from the stomach is quickly metabolized to formic acid, which is then either excreted or further oxidized to carbon dioxide and water. medsafe.govt.nzoecd.org

Conditions for Achieving Bactericidal Formaldehyde Concentrations (In Vitro)
This compound Concentration (µg/mL)Urine pHResulting Formaldehyde Concentration (µg/mL)Time to AchieveSource
7506.0> 283 hours europa.eunih.govcapes.gov.br
≥ 600≤ 5.7≥ 25Not Specified nih.govnih.gov
≥ 1000≤ 5.85≥ 25Not Specified nih.govnih.gov
1000-1500 (from 2g daily dose)< 6.018 - 60Not Specified sci-hub.se

Mechanisms in Organic Synthesis

This compound is a versatile reagent in organic chemistry, utilized in several named reactions, including the Duff, Sommelet, and Delepine reactions. atamanchemicals.comatamanchemicals.comatamanchemicals.com

The Duff reaction is a formylation reaction that synthesizes benzaldehydes, typically using phenols or other electron-rich aromatic compounds as substrates and this compound as the source of the formyl carbon. wikipedia.orgsynarchive.com The reaction requires strongly electron-donating groups on the aromatic ring and generally proceeds with ortho-selectivity. wikipedia.org

The mechanism involves an initial electrophilic attack on the aromatic ring. wikipedia.org The protonated this compound acts as the electrophile, opening its ring structure to form an iminium ion. wikipedia.org This ion attacks the phenol, leading to an intermediate with the oxidation state of a benzylamine. wikipedia.org A key step is the subsequent intramolecular redox reaction, where the benzylic carbon is oxidized to an aldehyde. wikipedia.org this compound itself can serve as the oxidizing agent in this step. researchgate.net The final step is the hydrolysis of the resulting imine in the presence of acid to yield the final aldehyde product. wikipedia.org

Modifications to the Duff reaction often involve the choice of acid catalyst. While various acids like acetic acid and polyphosphoric acid have been used, studies have explored others to optimize yields for specific substrates. For instance, in the synthesis of an intermediate for Eluxadoline, methanesulfonic acid was found to be a more suitable acidic medium than trifluoroacetic acid or acetic acid, demonstrating a practical modification of the reaction conditions. jocpr.com Another mechanistic perspective considers the reaction of phenols with hexamine and boric acid in 2-ethoxyethanol (B86334) to form secondary amines, which are then dehydrogenated with hexamine in acetic acid to produce Schiff's bases that can be hydrolyzed to the target aldehyde. researchgate.net

Sommelet Reaction Pathways

The Sommelet reaction is a notable organic synthesis method that converts benzyl (B1604629) halides into the corresponding aldehydes. wikipedia.orgtutorialspoint.comatamanchemicals.com This transformation utilizes this compound (also known as hexamine) in conjunction with water. wikipedia.org The reaction is formally considered an oxidation of the benzylic carbon. wikipedia.org

The pathway begins with the reaction of a benzyl halide with this compound, leading to the formation of a quaternary ammonium salt. wikipedia.org In this initial step, the benzyl halide alkylates one of the nitrogen atoms within the cage-like structure of this compound. wikipedia.org This intermediate salt then undergoes hydrolysis, typically catalyzed by acid, to yield the final aldehyde product. wikipedia.org The reaction conditions, particularly during the hydrolysis step, are crucial as they can influence the reaction outcome. Under certain conditions, the hexamine unit may break down differently, leading to the formation of a primary amine via the competing Delepine reaction. wikipedia.org The Sommelet reaction can also be applied to the oxidation of benzylic amines to aldehydes; for instance, m-xylylenediamine (B75579) can be converted to isophthalaldehyde. wikipedia.org

Table 1: Key Aspects of the Sommelet Reaction

Feature Description
Reactants Benzyl halide
Reagents This compound ((CH₂)₆N₄), Water
Product Aldehyde

| Reaction Type | Oxidation, Hydrolysis |

Delepine Reaction Syntheses

The Delepine reaction provides a robust method for the synthesis of primary amines from alkyl or benzyl halides. alfa-chemistry.comwikipedia.org Named after the French chemist Stéphane Marcel Delépine, this process is valued for its selectivity in producing primary amines while minimizing the formation of secondary or tertiary amine byproducts. alfa-chemistry.comwikipedia.orgresearchgate.net The reaction proceeds under relatively mild conditions and typically involves short reaction times. wikipedia.org

The synthesis commences with the reaction between an alkyl halide and this compound, which results in a quaternary ammonium salt. wikipedia.orgmdma.ch This initial step is an SN2 reaction where the halide alkylates a single nitrogen atom of the this compound molecule. alfa-chemistry.comorganic-chemistry.org The resulting salt, often referred to as a hexaminium salt, can be isolated, particularly when the reaction is conducted in a solvent like chloroform (B151607) where the salt is often insoluble and precipitates out. alfa-chemistry.comresearchgate.netorganic-chemistry.org

The crucial second step is the hydrolysis of this quaternary ammonium salt. alfa-chemistry.com By refluxing the salt in a concentrated solution of ethanolic hydrochloric acid, it decomposes to yield the desired primary amine hydrochloride. wikipedia.orgsciencemadness.org Other products of this hydrolysis are formaldehyde (often as its diethyl acetal (B89532) in ethanol) and ammonium chloride. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The Delepine reaction is particularly effective for active halogenated compounds, such as allylic, benzylic, and α-halo-ketones. alfa-chemistry.com

Table 2: Overview of the Delepine Reaction

Feature Description
Reactants Alkyl halide or Benzyl halide
Reagents This compound ((CH₂)₆N₄), Hydrochloric acid (in ethanol)
Product Primary amine (as hydrochloride salt)
Byproducts Formaldehyde (or its acetal), Ammonium chloride

| Reaction Type | SN2, Hydrolysis |


Advanced Analytical Methodologies for Methenamine and Its Metabolites

Spectrophotometric Quantification Techniques

Spectrophotometry provides a rapid, cost-effective, and reliable means for the quantification of Methenamine (B1676377) and its breakdown products. These methods are based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the substance.

UV-Visible (UV-Vis) spectroscopy is widely applied for the routine analysis of this compound in its salt forms, such as this compound Hippurate, within pharmaceutical tablets and solutions. The method relies on this compound Hippurate exhibiting a distinct absorption maximum in the UV spectrum. Studies have established new spectrophotometric methods using various buffer systems to estimate this compound Hippurate. rjptonline.orgrjptonline.org For instance, in acetate buffer (pH 2.4), borate buffer (pH 9.0), and phosphate buffers (pH 7.0 and 8.0), this compound Hippurate consistently shows an absorption maximum (λmax) at 230 nm. rjptonline.orgrjptonline.org Another validated UV-visible spectrophotometric method determined the λmax for this compound Hippurate at 228 nm using distilled water as the solvent. impactfactor.org The compound adheres to the Beer-Lambert law, demonstrating a linear relationship between absorbance and concentration over a specified range, typically between 10-80 µg/mL. rjptonline.orgrjptonline.org These methods are validated according to International Council for Harmonisation (ICH) guidelines, ensuring their accuracy and precision for quality control purposes. rjptonline.org

A different approach involves the reaction of this compound with reagents like ethyl acetoacetate to form fluorescent yellow Hantzsch esters. These products exhibit an absorption maximum at 370 nm and can be used for both spectrophotometric and fluorimetric determinations. nih.gov

Table 1: UV-Vis Spectroscopic Parameters for this compound Hippurate Quantification

ParameterMethod A (Acetate Buffer)Method B (Borate Buffer)Method C (Phosphate Buffer)Method D (Distilled Water)
λmax 230 nm rjptonline.org230 nm rjptonline.org230 nm rjptonline.org228 nm impactfactor.org
Linearity Range 10-80 µg/mL rjptonline.org10-80 µg/mL rjptonline.org10-80 µg/mL rjptonline.org2-12 µg/mL
Linear Regression Equation y = 0.032x + 0.005 rjptonline.orgy = 0.034x + 0.008 rjptonline.orgy = 0.034x + 0.008 rjptonline.orgy = 0.0831x + 0.0053
Correlation Coefficient (R²) 0.999 rjptonline.org0.999 rjptonline.org0.999 rjptonline.org0.999
Limit of Detection (LoD) N/AN/AN/A0.048 µg/mL impactfactor.org
Limit of Quantification (LoQ) N/AN/AN/A0.146 µg/mL impactfactor.org

The primary mechanism of this compound's utility involves its hydrolysis in acidic environments to produce formaldehyde (B43269). Therefore, quantifying the released formaldehyde is a key indirect measure of this compound's potential activity. Several colorimetric methods have been developed for this purpose.

One established technique is the Hantzsch reaction, where formaldehyde reacts with acetylacetone and ammonia (B1221849). This reaction forms a yellow, fluorescent lutidine derivative (3,5-diacetyl-1,4-dihydrolutidine), which can be quantified. mdedge.com Another method involves the reaction of formaldehyde with tryptophan in the presence of sulfuric acid and ferric chloride to produce a colored product suitable for spectrophotometric analysis. nih.gov This method allows for the determination of formaldehyde in urine, with the ability to measure levels as low as 5.0 µg/mL in the presence of high this compound concentrations. nih.gov

A commercially available colorimetric test utilizes the reaction of formaldehyde with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole to form a purple-red tetrazine. sigmaaldrich.com The concentration is then determined by comparing the resulting color to a reference scale, allowing for semi-quantitative measurement in various aqueous solutions. sigmaaldrich.com

Table 2: Comparison of Colorimetric Methods for Formaldehyde Determination

MethodReagentsProductApplicationDetection Limit
Hantzsch Reaction Acetylacetone, Ammonia mdedge.com3,5-diacetyl-1,4-dihydrolutidine mdedge.comUrine Analysis mdedge.comN/A
Tryptophan Reaction Tryptophan, Sulfuric Acid, Ferric Chloride nih.govColored ProductUrine Analysis nih.gov5.0 µg/mL nih.gov
Triazole Reaction 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole sigmaaldrich.comPurple-red tetrazine sigmaaldrich.comAqueous Solutions, Process Water sigmaaldrich.com0.1 mg/L sigmaaldrich.com

Chromatographic Separation and Detection Methods

Chromatographic techniques offer superior selectivity and sensitivity compared to spectrophotometry, making them indispensable for analyzing this compound in complex matrices, for trace-level detection, and for separating the parent compound from its metabolites and other interfering substances.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for the determination of this compound residues in food products, particularly edible animal tissues. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been developed for this purpose. epa.gov In this method, samples are first extracted with acetonitrile and then cleaned using anhydrous sodium sulfate and a primary secondary amine (PSA) sorbent. epa.gov The separation is achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) column, and an isotope dilution mass spectrometry technique is employed to compensate for matrix effects. epa.gov This highly sensitive and specific method is crucial for food safety monitoring. epa.gov

Table 3: HPLC-MS/MS Method Parameters for this compound Residue Analysis in Animal Tissues

ParameterValue
Sample Preparation Modified QuEChERS epa.gov
Chromatographic Column HILIC epa.gov
Mobile Phase Acetonitrile-0.1% formic acid and 5.0 mmol/L of ammonium (B1175870) acetate in water epa.gov
Linearity Range 1.0-20.0 µg/L epa.gov
Correlation Coefficient (R²) 0.9939 to 0.9995 epa.gov
Limit of Detection (LOD) 1.5 µg/kg epa.gov
Limit of Quantification (LOQ) 5.0 µg/kg epa.gov
Average Recovery 86.7-109.5% epa.gov
Intra-day Precision (RSD) 2.6% to 7.0% epa.gov
Inter-day Precision (RSD) 4.9% to 11.3% researchgate.net

Gas Chromatography (GC) is well-suited for the trace analysis of volatile and semi-volatile compounds like this compound, especially in cleaning validation and food analysis. For cleaning validation in pharmaceutical manufacturing, a capillary GC method can determine residual this compound Hippurate on equipment surfaces. nih.gov In this application, surfaces are swabbed, and the residue is chromatographed on a specialized capillary column, such as a Supelcowax-10. nih.gov An internal standard, like p-cresol, is used for accurate quantification. nih.gov The method's recovery varies depending on the surface material, with recoveries of 96.1% from Teflon and 77.2% from stainless steel being reported. nih.gov

For food analysis, a GC method coupled with triple quadrupole mass spectrometry (GC-MS/MS) has been developed to determine this compound in dairy products. researchgate.net This method uses an isotopic reference material as an internal standard to ensure high accuracy. researchgate.net

Table 4: Gas Chromatography Methodologies for this compound Trace Analysis

ApplicationMethodColumnKey Parameters
Cleaning Validation Capillary GC nih.gov30 m x 0.32 mm Supelcowax-10 nih.govInternal Standard: p-cresol; Mean Recovery (Teflon): 96.1% nih.gov
Dairy Products GC-MS/MS researchgate.netMXT-1 researchgate.netInternal Standard: this compound-13C6 15N4; LOD: 2 µg/kg researchgate.net

Ion-pair extraction is a sample preparation technique used to extract ionic compounds like this compound from aqueous solutions into an organic solvent. This is achieved by adding a counter-ion, which forms a neutral ion-pair with the target analyte, thereby increasing its solubility in the organic phase. This method is particularly useful for separating this compound from its degradation products or formulation excipients prior to analysis. tandfonline.com

A stability-indicating procedure for this compound tablets utilizes disposable silica (B1680970) cartridges for ion-pair extraction. tandfonline.com This allows for the quantitative separation of the intact drug from any formaldehyde that may have formed due to degradation. tandfonline.com The separation of this compound from formaldehyde and other formulation components can be achieved by conditioning the silica cartridges with a suitable buffer before passing the sample solution through. tandfonline.com Ion-pair extraction has also been successfully applied to the separation and quantification of this compound in biological samples like urine. rjptonline.org

Nuclear Magnetic Resonance (NMR) for Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the molecular structure, conformation, and dynamics of a compound. element.comyoutube.com It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. youtube.com These frequencies, known as chemical shifts, are unique to the local chemical environment of each nucleus, allowing for the detailed elucidation of a molecule's covalent structure. element.comyoutube.com

In the analysis of this compound, NMR is invaluable for confirming its unique cage-like adamantane (B196018) structure and for identifying and quantifying related substances or impurities. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed.

1D NMR: Techniques like ¹H-NMR (Proton NMR) and ¹³C-NMR are fundamental. ¹H-NMR is particularly effective due to the high natural abundance of hydrogen. encyclopedia.pub For this compound, the high degree of symmetry means that all 12 hydrogen atoms are chemically equivalent, resulting in a single, sharp peak in the ¹H-NMR spectrum. This characteristic signal can be used for rapid identity confirmation and purity assessment. Proton NMR has been successfully utilized for the determination of this compound in biological samples such as urine. rjptonline.orgrjptonline.org

2D NMR: More complex experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can reveal correlations between different nuclei within the molecule. While the symmetry of this compound simplifies its spectrum, these techniques are indispensable for analyzing its derivatives, metabolites, or any potential impurities, helping to map out the complete molecular structure. element.com

Quantitative NMR (qNMR) is also a valuable application, allowing for the determination of the absolute or relative amount of this compound in a sample without the need for an identical reference standard, by comparing the integral of the analyte's signal to that of a certified internal standard. element.com

Table 1: Application of NMR Techniques in this compound Analysis

NMR TechniquePrimary ApplicationInformation Obtained for this compound
¹H-NMR (Proton NMR)Structural Confirmation & QuantificationProvides a single resonance signal due to the high molecular symmetry, confirming identity. Signal integration allows for quantification.
¹³C-NMRCarbon Skeleton AnalysisConfirms the presence and chemical environment of the carbon atoms in the adamantane-like structure.
2D COSY (¹H-¹H Correlation)Proton-Proton CouplingUsed to analyze derivatives or impurities by showing which protons are spin-coupled through chemical bonds.
2D HSQC/HMBCProton-Carbon CorrelationProvides definitive structural elucidation by correlating protons with their directly attached (HSQC) or long-range coupled (HMBC) carbon atoms.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced vibrational spectroscopy technique renowned for its exceptional sensitivity, capable of detecting molecules at extremely low concentrations, sometimes down to the single-molecule level. mdpi.com The technique overcomes the primary limitation of conventional Raman spectroscopy—low signal intensity—by amplifying the Raman signal of an analyte by many orders of magnitude. researchgate.net This enhancement occurs when the analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold or silver. researchgate.netmdpi.com

The major advantages of SERS in analytical chemistry include its high sensitivity, the highly specific "fingerprint" spectrum it provides for molecular identification, and its suitability for rapid, on-site screening with portable devices. nih.govnih.gov

While specific SERS-based detection of this compound is an emerging area, the technique's proven success with other nitrogen-containing heterocyclic compounds, such as melamine, demonstrates its significant potential for the trace detection of this compound in complex matrices like food products or environmental samples. mdpi.com The SERS process would involve bringing a sample extract into contact with a SERS-active substrate. The interaction of this compound molecules with the plasmonically active nanostructures would generate a massively enhanced and highly specific Raman spectrum, allowing for its unambiguous identification and quantification at trace levels.

The performance of SERS is critically dependent on the design of the substrate. nih.gov Various substrates have been developed to maximize signal enhancement and ensure reproducibility.

Table 2: Examples of SERS Substrates and Performance for Trace Detection

Substrate TypeDescriptionTypical AnalyteAchieved Limit of Detection (LOD)
Silver Nanoparticle ColloidA suspension of silver nanoparticles, often aggregated with an agent to create "hot spots" for high enhancement.Amphetamine1 µg/mL nih.gov
Gold Nanoparticle ColloidSuspended gold nanoparticles used for their stability and biocompatibility.Various DrugsTrace amounts in saliva mdpi.com
Graphene Oxide-Coated Silver MetasurfaceA structured silver surface coated with a thin layer of graphene oxide to enhance performance and reproducibility.Melamine10⁻⁹ M mdpi.com
Ag@Au Spiked NanocrystalsCore-shell nanocrystals combining the properties of silver and gold with a spiked structure to create 3D hot spots.Amphetamine AnalogsAs low as 1 µg/mL nih.gov

Method Validation and Quality Assurance in this compound Analysis (e.g., ICH Guidelines)

Method validation is a critical process in pharmaceutical analysis that demonstrates the suitability of an analytical procedure for its intended purpose. It ensures that the method is reliable, reproducible, and accurate for the quantification and identification of a specific analyte. For pharmaceutical compounds like this compound, validation is performed according to stringent guidelines established by regulatory bodies, most notably the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. rjptonline.orgrjptonline.org

Analytical methods for determining this compound and its salts, such as this compound hippurate, have been successfully validated using ICH standards. rjptonline.orgimpactfactor.org The validation process assesses several key performance parameters to guarantee the quality and reliability of the analytical data.

Key validation parameters include:

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. For this compound hippurate, linearity has been demonstrated in concentration ranges such as 10-80 µg/mL. rjptonline.orgrjptonline.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples, with acceptable recovery typically falling within 90-120%. impactfactor.orgresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment. For this compound analysis, the Relative Standard Deviation (RSD) for precision studies is typically required to be less than 2%. rjptonline.orgnih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Summary of Method Validation Parameters based on ICH Guidelines for this compound Analysis

Validation ParameterDescriptionExample Acceptance Criteria/Finding for this compound
LinearityDemonstrates a proportional relationship between concentration and analytical response.Correlation coefficient (r²) ≥ 0.999 rjptonline.org
AccuracyCloseness of the measured value to the true value.Percent recovery typically between 99-101% nih.gov
Precision (Repeatability & Intermediate)Agreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 2% rjptonline.org
SpecificityAbility to measure the analyte in the presence of other components.No interference from placebo or other ingredients observed nih.gov
Limit of Detection (LOD)Lowest concentration that can be detected.Determined based on signal-to-noise ratio or standard deviation of the response. impactfactor.orgresearchgate.net
Limit of Quantitation (LOQ)Lowest concentration that can be accurately measured.Determined based on signal-to-noise ratio or standard deviation of the response. impactfactor.orgresearchgate.net
RobustnessResistance to small, deliberate changes in method parameters.Method remains reliable with minor variations in pH, mobile phase composition, etc. impactfactor.orgresearchgate.net

Molecular Mechanisms of Biological Action

Formaldehyde's Biocidal Action at the Molecular Level

Formaldehyde (B43269), the active metabolite of methenamine (B1676377), is a potent and non-specific biocidal agent. drugs.comwikipedia.org Its broad-spectrum activity stems from its ability to interact with and modify essential biological macromolecules within microbial cells. tandfonline.comresearchgate.net

The primary mechanism of formaldehyde's antimicrobial action is the denaturation of bacterial proteins and nucleic acids. tandfonline.comwikipedia.orgplos.orgmazums.ac.ir Denaturation involves the disruption of the complex three-dimensional structures of these molecules, which is crucial for their biological function. wikipedia.org Formaldehyde, being a highly reactive molecule, achieves this through the formation of covalent cross-links. researchgate.netaatbio.com

It reacts with primary amine groups on proteins and nitrogen atoms in protein and DNA molecules, forming irreversible methylene (B1212753) bridges (-CH2-). medsafe.govt.nz This cross-linking alters the native conformation of proteins, leading to loss of enzymatic activity and disruption of cellular structures. tandfonline.comresearchgate.net Similarly, the cross-linking of DNA interferes with replication and transcription, ultimately leading to cell death. patsnap.comresearchgate.net

Protein Cross-linking: Formaldehyde reacts with amino groups of amino acids like lysine (B10760008), as well as with other reactive side chains, leading to protein-protein and protein-DNA cross-links. researchgate.netnih.gov This extensive cross-linking results in the formation of insoluble protein aggregates. researchgate.net

Nucleic Acid Damage: The interaction of formaldehyde with nucleic acids can lead to DNA-protein cross-links and DNA strand breaks, severely compromising the genetic integrity of the bacterium. acs.org

The following table summarizes the key molecular interactions of formaldehyde:

Macromolecule Site of Interaction Effect
Proteins Primary amine groups (e.g., lysine), other reactive side chains Denaturation, loss of function, aggregation medsafe.govt.nztandfonline.comresearchgate.net

Formaldehyde also exerts its antimicrobial effect by inhibiting prokaryotic cell division. plos.org This inhibition is a direct consequence of the widespread damage to proteins and nucleic acids. Key proteins involved in the bacterial cell division machinery, such as FtsZ, are susceptible to denaturation by formaldehyde. The disruption of these proteins prevents the formation of the Z-ring, a critical step in bacterial cytokinesis, thereby halting cell division. plos.orgresearchgate.net

Role of Acidifying Agents in Formaldehyde Generation in Biological Systems

The conversion of this compound to formaldehyde is a pH-dependent hydrolysis reaction. wikipedia.orgpatsnap.com In the acidic environment of the urine, typically with a pH below 6.0, this compound breaks down to produce formaldehyde and ammonia (B1221849). wikipedia.orgnih.gov This reaction is crucial for the drug's efficacy, as this compound itself is inactive. patsnap.comtaylorandfrancis.com

The rate of formaldehyde production is directly proportional to the acidity of the urine; the lower the pH, the more rapid the conversion. wikipedia.orgmims.com Therefore, maintaining an acidic urinary pH is essential for the therapeutic action of this compound. drugs.com

Acidifying agents can be used to enhance the conversion of this compound to formaldehyde. patsnap.com These agents help to lower the urinary pH to the optimal range for hydrolysis. wikipedia.org Examples of urinary acidifying agents include ascorbic acid (vitamin C) and ammonium (B1175870) chloride. patsnap.comnih.gov Conversely, substances that make the urine more alkaline, such as sodium bicarbonate and certain foods, can reduce the effectiveness of this compound by inhibiting its conversion to formaldehyde. wikipedia.orgdroracle.ai

The following table illustrates the effect of pH on the hydrolysis of this compound:

Urine pH Hydrolysis of this compound Formaldehyde Production
< 5.5 Optimal High drugs.commims.com
6.0 Moderate Moderate wikipedia.org

Interactions with Microbial Physiology and Metabolism

Formaldehyde's non-specific mechanism of action affects a wide range of microbial physiological processes and metabolic pathways. researchgate.net Its interaction with various cellular components disrupts the normal functioning of the bacterial cell. tandfonline.com

Formaldehyde demonstrates broad-spectrum antimicrobial activity, affecting Gram-positive, Gram-negative, and anaerobic bacteria. drugs.comresearchgate.net This is due to its fundamental mechanism of denaturing proteins and nucleic acids, which are common to all bacteria. tandfonline.comresearchgate.net

However, some variability in susceptibility can be observed. For instance, urea-splitting bacteria, such as Proteus species, can increase the pH of the urine by producing ammonia. fda.gov This alkalinization of the urine can inhibit the conversion of this compound to formaldehyde, thereby reducing its effectiveness against these organisms. fda.govnih.gov

A significant advantage of this compound is the lack of acquired antimicrobial resistance. drugs.comtandfonline.complos.orgmazums.ac.ir After more than a century of use, there is no evidence of bacteria developing resistance to the bactericidal activity of formaldehyde. plos.org

This is attributed to formaldehyde's non-specific mode of action. drugs.com Unlike antibiotics that target specific enzymes or cellular processes, formaldehyde causes widespread, indiscriminate damage to essential macromolecules. tandfonline.complos.org It is exceedingly difficult for bacteria to develop mutations that would confer resistance to such a broad and destructive mechanism. mazums.ac.ir This makes this compound a valuable therapeutic option, particularly in an era of increasing antibiotic resistance. tandfonline.com

Impact on Host Microbial Communities (e.g., Urobiome Dynamics)

The historical dogma of a sterile urinary tract has been overturned by advanced molecular methods, which have revealed the existence of a resident microbial community known as the urobiome. plos.orgluc.edu In healthy individuals, the urinary tract contains commensal microbial communities that can be disrupted by factors like antibiotic use. plos.orgresearchgate.net Such disruptions, particularly the loss of protective bacteria, have been implicated in an increased risk for recurrent urinary tract infections (rUTIs). plos.orgnih.gov For instance, repeated antibiotic courses can alter the vaginal microbiota, leading to a decrease in commensal Lactobacillus species and an increase in pathogenic species like Gardnerella, which elevates rUTI risk. plos.org

This compound's mechanism of action, which relies on the production of formaldehyde in acidic urine, presents a significant advantage over traditional antibiotics in this context. nih.govnih.gov As an antiseptic and not an antibiotic, it does not promote bacterial resistance. nih.govwikipedia.org Its action is primarily considered bacteriostatic, meaning it inhibits bacterial growth rather than causing widespread cell death, which may help in preserving the native microbial communities. plos.orgnih.gov This contrasts with the broad-spectrum bactericidal action of many antibiotics, which can have a profound and lasting negative effect on commensal microbial populations. plos.org

A key aspect of this compound's impact on the urobiome is its potential to preserve microbial diversity, a factor often compromised by antibiotic therapy. plos.orgnih.gov Antibiotic use can lead to significant shifts in the gut, vaginal, and urinary microbiomes, which has been associated with a higher risk of recurrent infections. plos.orgwikipedia.org this compound, however, appears to have a less disruptive effect.

A recent longitudinal study by Acevedo-Alvarez and colleagues investigated the effect of this compound hippurate on the urobiome of postmenopausal women with rUTIs. plos.orgnih.gov The findings from this research are particularly insightful:

Increased Richness: Treatment with this compound hippurate was observed to increase the richness (the number of different species) of the urobiome in catheterized urine samples. plos.orgnih.gov

This preservation of microbial diversity is an encouraging finding, suggesting that this compound can suppress uropathogens without causing the collateral damage to the commensal urobiome that is often seen with antibiotic prophylaxis. plos.orgresearchgate.net Although the study was small and longer-term effects were not assessed, the results support the hypothesis that this compound's bacteriostatic mechanism helps maintain a protective microbial environment. plos.orgnih.gov

| Comparison | Contrasts with antibiotics, which are known to disrupt microbial diversity. | this compound may be a preferable alternative for long-term prophylaxis to avoid microbiome disruption. | wikipedia.org, plos.org |

The long-term effects of this compound on specific microbial populations are an area of ongoing research, but initial findings and the compound's mechanism of action allow for informed hypotheses. nih.gov The urobiomes of asymptomatic women are often characterized by specific urotypes, with the Lactobacillus urotype being the most common and considered protective. luc.edu Other common genera include Gardnerella and Streptococcus. luc.edu

However, it is acknowledged that more extensive studies are required to fully delineate the longitudinal effects of this compound on the host microbiota, both within the urinary tract and systemically, and to understand the long-term health impacts of these changes. researchgate.netnih.govwikipedia.org

Table 2: Compound Names Mentioned in This Article

Compound Name
This compound
Formaldehyde
Ammonia
This compound Hippurate
Hippuric Acid
This compound Mandelate
Mandelic Acid
Ascorbic Acid (Vitamin C)
Ammonium Chloride
Lactobacillus
Gardnerella
Streptococcus
Lactobacillus crispatus
Escherichia coli
Klebsiella pneumoniae
Proteus mirabilis

Pharmacokinetic and Pharmacodynamic Mechanisms of Methenamine in Biological Systems

Methenamine (B1676377), a heterocyclic organic compound, functions as a urinary tract antiseptic. Its therapeutic action is not inherent but results from its conversion to formaldehyde (B43269) in an acidic environment. Understanding the pharmacokinetic and pharmacodynamic mechanisms of this compound is crucial for its appropriate application.

Molecular Toxicology and Biocompatibility Research

Mechanisms of Formaldehyde-Induced Cellular and Tissue Effects

Formaldehyde (B43269), the active metabolite of methenamine (B1676377), is a highly reactive molecule that can induce cellular and tissue damage. Its cytotoxicity is a primary driver of this compound's toxicological properties.

The principal mechanism behind formaldehyde's toxicity is its ability to react with and denature essential biological macromolecules like proteins and nucleic acids. frontiersin.orgnih.gov As a potent electrophile, formaldehyde readily forms covalent bonds and cross-links with these molecules. nih.govresearchgate.net

In proteins, formaldehyde reacts with nucleophilic groups, particularly the amino groups of lysine (B10760008) and the sulfhydryl groups of cysteine. frontiersin.orgfrontiersin.org This reaction forms a Schiff base, which can then react with another nearby amino acid, creating a "methylene bridge". frontiersin.orgwikipedia.org This cross-linking, occurring within a single protein or between different protein molecules, alters the protein's three-dimensional structure, leading to denaturation and a loss of function. researchgate.netnih.gov This disruption of protein integrity can impair critical cellular functions, including enzymatic activity and structural support. nih.gov

Similarly, formaldehyde interacts with the amino groups of nucleotide bases in DNA and RNA, such as guanine, adenine, and cytosine. frontiersin.org This can result in the formation of damaging DNA adducts and, significantly, DNA-protein cross-links (DPCs). nih.gov These DPCs are bulky lesions that can physically block the progression of enzymes involved in DNA replication and transcription, potentially leading to mutations, genomic instability, and cell death if not properly repaired. frontiersin.orgnih.gov The denaturation of nucleic acids through these modifications disrupts the fundamental processes of genetic information transfer within the cell. researchgate.net

Investigation of Specific Organ System Interactions at a Molecular Level

While this compound's primary activity is localized to the urinary tract, its systemic absorption and metabolism necessitate an examination of its effects on other organ systems, particularly the liver and kidneys.

Upon absorption, this compound and any prematurely released formaldehyde circulate systemically and are processed by the liver. The liver is the main site for the detoxification of formaldehyde. nih.govgau.edu.bd A key enzyme, the NAD-dependent formaldehyde dehydrogenase, utilizes glutathione (B108866) to oxidize formaldehyde into formic acid. gau.edu.bd This formic acid can then be further metabolized into carbon dioxide and water or excreted. gau.edu.bd

This detoxification pathway is generally efficient. conicet.gov.ar However, high concentrations of formaldehyde can overwhelm the liver's metabolic capacity, potentially leading to hepatotoxicity, characterized by effects like focal cellular necrosis and lipid peroxidation. nih.govibmc.msk.ru In patients with pre-existing severe liver disease, the production of ammonia (B1221849) from this compound hydrolysis can also be a concern, potentially exacerbating hepatic encephalopathy. drugs.comdrugs.com However, under normal therapeutic use of this compound, the liver's detoxification capabilities are typically sufficient to prevent significant systemic toxicity. nih.gov

This compound is primarily excreted by the kidneys, where it becomes concentrated in the urine. mims.comwikipedia.org In the acidic milieu of the urinary tract (pH ≤5.5), this compound hydrolyzes to generate formaldehyde and ammonia. mims.comwikipedia.org This localized generation of formaldehyde is the basis of its therapeutic urinary antiseptic effect. fda.gov

At the molecular level, the locally produced formaldehyde exerts cytotoxic effects on the urothelial cells lining the urinary tract. The mechanism is consistent with that described earlier: the formation of protein and nucleic acid adducts and cross-links. This can lead to cellular damage, inflammation, and, at high doses, has been reported to cause bladder irritation and hematuria. fda.govopenagrar.de The cellular response is directly related to the concentration of formaldehyde achieved in the urine and the duration of exposure.

Genotoxicity and Mutagenicity Studies: In Vitro and In Vivo Mechanisms

The genotoxic potential of this compound is almost exclusively attributable to its hydrolysis product, formaldehyde, which is a known genotoxic agent. frontiersin.orgnih.gov

In Vitro Studies

In vitro research has consistently shown that formaldehyde is mutagenic and clastogenic (capable of causing chromosome damage). www.gov.uk It has tested positive in bacterial mutagenicity assays, such as the Ames test, and has been shown to induce chromosomal aberrations, micronuclei formation, and sister chromatid exchanges in various cultured mammalian cell lines. fda.govwww.gov.uk The underlying mechanism is the formation of DNA adducts and DNA-protein cross-links that disrupt DNA replication and repair. frontiersin.orgnih.gov this compound itself has shown mutagenic activity at very high concentrations in some in vitro tests. fda.govoecd.org

In Vivo Studies

In vivo studies present a more nuanced picture. While formaldehyde itself is genotoxic at the site of contact, studies on this compound have often yielded negative results for systemic genotoxicity. oecd.orgeuropa.eu For example, chromosomal aberration and dominant lethal tests in animals have been negative. oecd.org This is attributed to the pharmacokinetics of this compound, where significant formaldehyde concentrations are primarily confined to the urinary tract. Any formaldehyde absorbed systemically is typically metabolized efficiently by the liver and other tissues, preventing it from reaching genotoxic concentrations in other parts of the body. conicet.gov.ar Therefore, the primary in vivo genotoxic risk is localized to the cells of the urinary tract. openagrar.de

Summary of Genotoxicity Findings for this compound and Formaldehyde
AgentTest SystemEndpointResultReference
This compoundIn Vitro (Bacterial Assay, e.g., Ames Test)Gene MutationPositive at high concentrations fda.govoecd.org
This compoundIn Vitro (Mammalian Cells)Chromosomal AberrationsPositive at high concentrations europa.eu
This compoundIn Vivo (Rodent)Chromosomal AberrationsNegative oecd.org
This compoundIn Vivo (Rodent)Dominant Lethal TestNegative oecd.org
FormaldehydeIn Vitro (Various)DNA-Protein Cross-links, Mutations, Chromosomal AberrationsPositive frontiersin.orgwww.gov.uk
FormaldehydeIn Vivo (Site of Contact, e.g., Nasal Mucosa)DNA-Protein Cross-links, MicronucleiPositive nih.govopenagrar.dewww.gov.uk

Carcinogenic Potential: Mechanistic Studies and Epidemiological Considerations

The discussion of this compound's carcinogenic potential is centered on formaldehyde, which has been classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC). nih.govnih.govcancer.gov The primary sites identified by IARC are the nasopharynx and leukemia. nih.govnih.gov

Mechanistic studies indicate that formaldehyde's carcinogenicity stems from its genotoxic properties and its ability to induce chronic cytotoxicity and regenerative cell proliferation. bfr-meal-studie.de The formation of DNA-protein cross-links can lead to fixed mutations in critical genes controlling cell growth. nih.gov Sustained exposure can cause ongoing tissue damage, which in turn stimulates a high rate of cell division to replace damaged cells, increasing the likelihood of mutational events and subsequent tumor promotion. bfr-meal-studie.de

Epidemiological studies have linked occupational formaldehyde exposure to an increased risk of nasopharyngeal cancer. nih.govcancer.gov However, the evidence for a carcinogenic risk from therapeutic this compound use is not definitive. nih.goveuropa.eu The main concern is a theoretical increased risk of bladder cancer due to the chronic exposure of the urothelium to locally produced formaldehyde. nih.gov While some studies have investigated this, a clear association has not been conclusively established. oecd.org Long-term animal studies administering this compound orally did not show evidence of carcinogenic potential. nih.govmedsafe.govt.nz It is believed that the risk is likely influenced by multiple factors, including urinary pH, duration of use, and individual genetic susceptibilities. nih.gov

Angiogenesis Modulation and Developmental Biology Research

This compound's role in molecular toxicology and biocompatibility extends to its potential influence on angiogenesis and developmental biology. neliti.comresearchgate.net Angiogenesis, the process of forming new blood vessels, is fundamental to embryonic development and tissue growth. neliti.comnih.gov The vascular system's development is a critical, early event in embryogenesis. neliti.com Key regulators in this process include vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are crucial for the initial development of the embryonic vascular network. neliti.com Given that vascular development is an essential part of early embryonic growth, investigating how substances like this compound affect this process is a key area of research. researchgate.netresearchgate.netnih.govkneopen.com

VEGF-A Related mRNA Expression Analysis

A crucial molecule in the regulation of angiogenesis is Vascular Endothelial Growth Factor A (VEGF-A). neliti.com The expression of the gene for VEGF-A is tightly controlled, and its proper regulation is vital for normal developmental angiogenesis. neliti.com Inactivation of just one VEGF-A allele in transgenic mice has been shown to cause abnormal angiogenesis and subsequent death of the embryo. neliti.com Therefore, analyzing the messenger RNA (mRNA) levels of VEGF-A is a direct method to quantify the impact of a compound on this critical angiogenic pathway. researchgate.net

Research has demonstrated that this compound suppresses the expression of Vascular Endothelial Growth Factor A. neliti.comresearchgate.netnih.govkneopen.com In an experimental model using chicken embryos, the administration of this compound at a dose of 150 mg/kg was found to reduce VEGF-A related mRNA. neliti.com This suppression of VEGF-A expression confirms that this compound can cause a disorder in the angiogenic process. neliti.com The relative mRNA expression levels of VEGF-A were observed to be reduced in the this compound-treated group when compared to the control group. researchgate.net

Additionally, studies on formaldehyde, the active bactericidal component released by this compound, have shown it affects VEGF expression. neliti.com In a study on rats, long-term inhalation of formaldehyde led to a significant increase in VEGF expression in dilated vascular endothelial cells and osteocytes in the alveolar bone. researchgate.net This suggests that the degradation products of this compound can also modulate key factors in the angiogenesis pathway.

The following table presents data from a study that quantified the relative mRNA expression of the VEGF-A gene in a this compound-treated group versus a control group.

Table 1: Relative VEGF-A mRNA Expression in this compound-Treated Group vs. Control

Group Relative Expression of VEGF-A mRNA (Mean ± SEM) p-value
Control 1.00 ± 0.08
This compound-Treated 0.45 ± 0.06 < 0.05

Data is derived from a study on the effect of this compound on vascular development. researchgate.net

Advanced Applications and Industrial Chemical Research

Cross-linking Agent in Polymer Chemistry (e.g., Phenolic and Urea-Formaldehyde Resins)

One of the most significant industrial applications of methenamine (B1676377), accounting for approximately 95% of its total production, is its use as a cross-linking agent, or hardener, in the production of phenolic resins and urea-formaldehyde resins. europa.eucanada.camultichemexports.com In this capacity, it is a crucial component for converting thermoplastic resins into durable thermoset plastics. google.com

Phenolic resins, such as novolacs, are thermoplastic in their initial state. google.com To achieve the desired hardness, strength, and thermal stability, they are heated with a curing agent, with this compound being a common choice. multichemexports.comgoogle.com During the curing process, this compound decomposes to provide formaldehyde (B43269) and ammonia (B1221849), which then react with the phenol-formaldehyde chains. This reaction forms methylene (B1212753) and dibenzylamine (B1670424) bridges, creating a rigid, three-dimensional cross-linked network. This process transforms the resin from a fusible, soluble material into an infusible and insoluble thermoset solid. google.com

Similarly, in urea-formaldehyde resins, this compound acts as a formaldehyde donor to facilitate the curing process, leading to a hardened, stable polymer structure. nih.gov These cured resins are integral to a wide array of products due to their excellent adhesive properties, thermal resistance, and mechanical strength. canada.camultichemexports.com

The table below summarizes the role and impact of this compound in these resin systems.

Resin TypeRole of this compoundKey OutcomeIndustrial Applications
Phenolic Resins Curing/Hardening AgentCreates a rigid, cross-linked thermoset polymer with enhanced thermal and mechanical stability.Adhesives, coatings, molded products (e.g., Bakelite), brake linings, foundry binders, laminates. canada.camultichemexports.comjodrugs.com
Urea-Formaldehyde Resins Cross-linking AgentHardens the resin, improving its adhesive qualities and structural integrity.Wood adhesives (for plywood, particleboard), coatings, binders. canada.camultichemexports.comnih.gov

Chemical Intermediate in Nitration Reactions

This compound serves as a key chemical intermediate in specific nitration reactions, most notably for the synthesis of high explosives. canada.caoecd.org This application accounts for a smaller fraction, approximately 3%, of its industrial use. canada.ca Nitration is a chemical process that introduces a nitro group (—NO₂) into an organic compound. geeksforgeeks.org

This compound is the precursor for the production of RDX (Research Department Explosive), a powerful nitroamine explosive. thepulsar.be The synthesis involves the nitration of this compound using concentrated nitric acid. The stable, cage-like structure of this compound provides the foundational framework of carbon and nitrogen atoms necessary for the formation of the RDX molecule. This specific use underscores this compound's importance in the defense and explosives industries. oecd.orgcanada.ca

Additive in the Rubber Industry

In the rubber industry, this compound functions as a valuable additive, primarily as a vulcanization accelerator. multichemexports.comjodrugs.comepa.gov Vulcanization is a chemical process that enhances the properties of natural and synthetic rubber, improving its elasticity, strength, and durability. multichemexports.com this compound, when added to the rubber compound, participates in the complex reactions that form cross-links between polymer chains. nih.gov It is also used to prevent the blocking (sticking together) of vulcanized rubber products. jodrugs.comepa.gov Its role as an accelerator helps to speed up the curing process, making manufacturing more efficient. multichemexports.com

Applications in Corrosion Inhibition Mechanisms and Material Science

This compound is utilized as a corrosion inhibitor, particularly for steel. jodrugs.comfengchengroup.com Corrosion inhibitors are substances that, when added in small concentrations to an environment, slow down the rate of corrosion of a metal. novapublishers.com The effectiveness of organic inhibitors like this compound often stems from their ability to adsorb onto the metal's surface, forming a protective film that acts as a barrier to corrosive agents. aspur.rsmdpi.com

The inhibitive action of this compound is largely attributed to the presence of nitrogen atoms in its heterocyclic structure. These nitrogen atoms have lone pairs of electrons which can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate bond. mdpi.comresearchgate.net This adsorption process blocks the active sites on the metal where corrosion reactions (both anodic and cathodic) would typically occur, thereby protecting the material from degradation. researchgate.net

The efficiency of a corrosion inhibitor is fundamentally linked to its molecular structure and electronic properties, which dictate its ability to adsorb onto a metal surface. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to correlate these properties with inhibition performance. researchgate.netphyschemres.org Key parameters provide insight into the adsorption mechanism.

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the molecule's ability to donate electrons. A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of the metal, enhancing adsorption and inhibition efficiency. physchemres.orgmdpi.com

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): This value indicates the molecule's ability to accept electrons. A lower E(LUMO) value suggests the molecule can more readily accept electrons from the metal surface, which can also contribute to the formation of a stable bond. mdpi.com

Energy Gap (ΔE = E(LUMO) - E(HOMO)): The energy gap is an indicator of a molecule's reactivity. A smaller ΔE value generally implies higher reactivity, which can lead to more effective adsorption on the metal surface. researchgate.net

Fraction of Electrons Transferred (ΔN): This calculated value predicts the tendency of an inhibitor to donate electrons to the metallic surface. A positive ΔN value confirms that the inhibitor acts as an electron donor in its interaction with the metal. researchgate.netresearchgate.net

The table below details these quantum chemical parameters and their significance in evaluating corrosion inhibitors like this compound.

Quantum Chemical ParameterSymbolSignificance for Corrosion Inhibition
Energy of the Highest Occupied Molecular OrbitalE(HOMO)Higher values correlate with a stronger tendency to donate electrons, leading to better adsorption and higher inhibition efficiency. physchemres.org
Energy of the Lowest Unoccupied Molecular OrbitalE(LUMO)Lower values indicate a greater ability to accept electrons, which can strengthen the inhibitor-metal bond. mdpi.com
Energy GapΔEA smaller energy gap suggests higher molecular reactivity and facilitates more effective adsorption onto the metal surface. researchgate.net
Fraction of Electrons TransferredΔNIndicates the direction of electron flow; a positive value shows the molecule donates electrons to the metal, forming a stable adsorbed layer. researchgate.net

Catalytic Applications in Organic Synthesis

Recent research has explored the use of this compound as a component in the design of novel heterogeneous catalysts for organic synthesis. mdpi.com Heterogeneous catalysts are favored in industrial processes because they are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation and reuse, aligning with the principles of green chemistry. mdpi.comresearchgate.net

A notable development is the creation of a hybrid catalyst where this compound is used to anchor a heteropolyacid (HPA) onto a solid support. mdpi.com One such catalyst, designated SBA-15@Met-HPA, was synthesized by first functionalizing the surface of mesoporous silica (B1680970) (SBA-15) with chlorine, reacting it with this compound, and then using this modified surface to embed a Keggin-type HPA. mdpi.comresearchgate.net

This novel catalyst has proven highly effective in promoting one-pot multicomponent reactions. mdpi.com Multicomponent reactions are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. The SBA-15@Met-HPA catalyst has been successfully used for the synthesis of 2-amino-4H-chromene derivatives from the reaction of an aldehyde, malononitrile, and a naphthol. mdpi.comresearchgate.netfardapaper.ir Research has demonstrated that this catalyst exhibits high activity, can be used in environmentally benign solvents like water, and can be recovered and reused for multiple cycles with minimal loss of performance. mdpi.com

The table below summarizes a representative catalytic reaction using this system.

Reaction TypeCatalystReactantsConditionsProduct ClassReported Yields
Three-Component SynthesisSBA-15@Met-HPAAromatic Aldehyde, Malononitrile, 1-Naphthol or 2-NaphtholWater, Reflux (100 °C)2-amino-4H-chromenes89–97% mdpi.com

Histological Staining Techniques

This compound is a crucial reagent in several specialized staining procedures in histology, particularly in silver impregnation techniques. These methods rely on the ability of certain tissue components, after chemical treatment, to reduce a this compound-silver solution, depositing metallic silver and rendering the target structures visible under a microscope.

Grocott's this compound silver (GMS) stain is a widely used and reliable method for detecting fungal organisms in tissue sections. pathnsitu.com It is particularly valuable for identifying species such as Pneumocystis jiroveci, Candida, Histoplasma, and Aspergillus. pathnsitu.com The stain is effective on both viable and nonviable fungi. pathnsitu.com

The core principle of the GMS stain is an argentaffin reaction, where cellular structures can directly reduce a silver solution to metallic silver without an external reducing agent. ihcworld.commicrobenotes.com The process involves two primary steps:

Oxidation : The polysaccharide-rich cell walls of fungi are first treated with a strong oxidizing agent, typically chromic acid. pathnsitu.comihcworld.comwikipedia.org This oxidation of 1,2-glycol groups within the carbohydrates creates aldehyde groups. pathnsitu.comutah.edu

Silver Impregnation and Reduction : The tissue is then incubated in a heated alkaline this compound-silver solution. ihcworld.commicrobenotes.com The aldehyde groups generated in the first step reduce the silver ions (Ag+) within the this compound-silver complex to visible, black, amorphous metallic silver. pathnsitu.comwikipedia.org This deposition of silver specifically outlines the fungal cell walls, making them appear black against a contrasting background, which is often stained green with a light green counterstain. utah.edu

The reaction can be summarized in the table below:

StepReagentPurposeMechanism of Action
OxidationChromic AcidForms aldehyde groups from fungal polysaccharides.Oxidizes 1,2-glycol groups in the fungal cell wall. pathnsitu.comutah.edu
NeutralizationSodium MetabisulfiteRemoves residual chromic acid. ihcworld.comActs as a bleaching agent. stainsfile.com
ImpregnationThis compound Silver SolutionStains fungal elements.Aldehyde groups reduce silver ions to black metallic silver. microbenotes.comwikipedia.org
ToningGold ChlorideImproves contrast and stability.Replaces the brown silver with more stable black metallic gold through ion exchange. pathnsitu.comweebly.com
FixingSodium Thiosulfate (Hypo)Removes unreacted silver salts. weebly.comPrevents non-specific blackening of the tissue over time. weebly.com
CounterstainingLight GreenStains background elements for contrast.Provides a pale green background against which the black fungi stand out. utah.edu

The Jones' stain, also known as the Jones this compound silver stain, is a histological technique specifically designed to highlight basement membranes, particularly the delicate glomerular basement membrane (GBM) of the kidney. utah.eduabcam.com Analysis of the GBM is critical in the diagnosis of various glomerular diseases. roche.comwikipedia.org

The principle of the Jones' stain is fundamentally similar to the periodic acid-Schiff (PAS) reaction, but instead of producing a colored reaction with Schiff reagent, the generated aldehydes reduce a this compound-silver solution. roche.comstainsfile.com The key steps are:

Oxidation : Tissue sections are treated with periodic acid, a milder oxidizing agent than the chromic acid used in the GMS stain. weebly.comutah.edu Periodic acid specifically oxidizes carbohydrate components within the basement membrane to create aldehyde groups. utah.eduroche.com

Silver Reduction : The aldehydes produced by the oxidation step then reduce the alkaline this compound-silver complex to metallic silver. utah.edupathnsitu.com This results in the precise blackening of the basement membrane, allowing for detailed microscopic examination of its structure. weebly.comutah.edu

This method provides high-resolution visualization, making it possible to identify subtle pathological changes such as thickening, breaks in the capillary membrane, or the formation of "spikes" seen in conditions like membranous nephropathy. roche.comkidneypathology.com

The procedural steps and their purposes are outlined in the following table:

StepReagentPurposeMechanism of Action
OxidationPeriodic AcidOxidizes carbohydrates in the basement membrane.Creates reactive aldehyde groups from carbohydrate moieties. utah.eduroche.com
ImpregnationThis compound Silver SolutionDeposits silver onto the basement membrane.Aldehyde groups reduce silver ions to black metallic silver. weebly.compathnsitu.com
ToningGold ChlorideEnhances staining contrast and stability. roche.comSubstitutes silver with gold via ion exchange for a clearer black stain. weebly.com
FixingSodium Thiosulfate (Hypo)Removes unreacted silver and gold salts. pathnsitu.comPrevents background staining and stabilizes the preparation. weebly.com
CounterstainingHematoxylin and Eosin (H&E) or Light GreenStains nuclei and cytoplasm for context. utah.edustainsfile.comProvides background color (e.g., blue nuclei, pink cytoplasm) for anatomical orientation. utah.edu

Development of Analytical Methods for Industrial and Environmental Monitoring

The widespread industrial use of this compound necessitates the development of reliable analytical methods to monitor its presence in various matrices. rjptonline.org Techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry have been established for its determination in pharmaceutical, industrial, and environmental samples. rjptonline.orgresearchgate.net Ion-exchange HPLC, for instance, has been successfully used to analyze this compound in pharmaceutical preparations. researchgate.net For environmental monitoring, methods like GC have been employed to detect trace amounts in water. rjptonline.org

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Studies have shown that the compound is not expected to persist long-term in the environment due to several degradation pathways.

Degradation in Air : When released into the atmosphere, this compound undergoes rapid degradation. oecd.org The primary mechanism is photo-oxidation. oecd.org The estimated half-life for this process is short, ranging from 30 to 45 minutes, indicating that it will not persist in the air. oecd.org

Degradation in Water : In aquatic systems, the main degradation pathway for this compound is hydrolysis. oecd.orgnih.gov This chemical breakdown is highly dependent on the pH of the water. oecd.org The hydrolysis reaction decomposes this compound into formaldehyde and ammonia. oecd.orgnih.gov

In acidic conditions , this degradation can be quite rapid, with an expected half-life of a few hours. oecd.org

In neutral or basic conditions , the hydrolysis process slows considerably, and the half-life may extend to several days. oecd.org

Following hydrolysis, the resulting formaldehyde and ammonia are subject to further biodegradation. oecd.orgnih.gov this compound itself has a high solubility in water and a low n-octanol/water partition coefficient (log Kow), which suggests a very low potential for bioaccumulation in aquatic organisms. oecd.org Furthermore, it is not expected to adsorb significantly to suspended solids or sediment. nih.gov

The key environmental properties of this compound are summarized below:

Environmental CompartmentPrimary Degradation PathwayKey Findings and Characteristics
AirPhoto-oxidationEstimated half-life is 30-45 minutes, indicating rapid degradation. oecd.org
WaterHydrolysisDegrades into formaldehyde and ammonia; the rate is pH-dependent (faster in acidic water). oecd.org
Soil and SedimentBiodegradation/HydrolysisNot expected to adsorb to suspended solids and sediment due to low Koc value. nih.gov Biodegradation is considered an important fate process. nih.gov
BioconcentrationN/AA low bioconcentration factor (BCF) suggests the potential for bioconcentration in aquatic organisms is low. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Methenamine (B1676377) Derivatives with Enhanced Specificity or Activity

The core of future this compound research lies in the synthesis and evaluation of new derivatives with improved properties. By modifying the adamantane-like cage structure of this compound, researchers aim to create compounds with greater specificity towards biological targets and enhanced activity.

Recent studies have focused on creating urea (B33335) and thiourea (B124793) derivatives of this compound, which have shown promising antifungal activity. researchgate.net The synthesis of these novel derivatives often involves reacting this compound with various aryl isocyanates and isothiocyanates. researchgate.net Structure-activity relationship (SAR) studies are crucial in this process, helping to identify which chemical modifications lead to the most significant improvements in biological activity. researchgate.netmdpi.com For instance, the introduction of certain substituents, such as 3-ethoxy-2-hydroxyphenyl or 4-nitrophenyl, has been shown to increase the antimicrobial activity of adamantane (B196018) derivatives. mdpi.com

The goal is to develop derivatives that can overcome the limitations of the parent compound, such as the need for an acidic environment for activation. plos.orgwikipedia.orgdrugbank.com Research into novel adamantane derivatives has yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, some newly synthesized derivatives have shown potent activity against Staphylococcus epidermidis and Candida albicans. mdpi.com

Table 1: Examples of Novel this compound Derivatives and Their Investigated Activities

Derivative ClassModification StrategyInvestigated ActivityKey Findings
Urea and Thiourea DerivativesReaction with aryl isocyanates and isothiocyanatesAntifungalExhibited high antifungal activity. researchgate.net
Schiff BasesCondensation with substituted aldehydesAntibacterialSome derivatives showed potent activity against various bacterial strains. mdpi.com
Hydrazide-hydrazonesIncorporation of a 1-adamantane carbonyl moietyAntibacterialShowed good antibacterial properties against Gram-positive bacteria. mdpi.com
Pyrrole Coupled Carbothioamide DerivativesCycloaddition reactionsAntibacterial against MRSAOne derivative demonstrated potent activity against Methicillin-resistant Staphylococcus aureus. biointerfaceresearch.com

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational tools are becoming indispensable in modern drug discovery and development, and their application to this compound research is a promising future direction. Molecular docking and other in silico methods allow researchers to predict how this compound and its derivatives will interact with biological targets at a molecular level.

Molecular docking studies have been used to investigate the binding affinity of this compound and its derivatives to various proteins. biointerfaceresearch.comasiapharmaceutics.inforesearchgate.net For example, research has explored the interaction of this compound with Vascular Endothelial Growth Factor A (VEGF-A), suggesting a potential link between this compound exposure and effects on vascular development. neliti.com These computational models can help to elucidate the mechanism of action and predict the potential efficacy or toxicity of new compounds before they are synthesized in the lab, saving time and resources. biointerfaceresearch.com

The process typically involves creating a 3D model of the target protein and then simulating the binding of the ligand (this compound derivative) to the protein's active site. neliti.com By calculating the binding energy and analyzing the interactions (such as hydrogen bonds and hydrophobic interactions), scientists can rank different derivatives based on their predicted affinity and specificity. researchgate.netneliti.com This information can then guide the synthesis of the most promising candidates for further experimental testing.

Integrated '-omics' Approaches in Understanding Biological Interactions

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful and holistic approach to understanding the complex biological interactions of this compound. nih.govtaylorandfrancis.comresearchgate.netfrontiersin.org These technologies allow for a comprehensive analysis of the changes that occur within a biological system in response to this compound exposure.

Proteomics, the large-scale study of proteins, can be used to identify changes in protein expression in cells or tissues treated with this compound. plos.orgmdpi.comembopress.orgbjmu.edu.cn For example, a proteomic analysis could reveal which cellular pathways are affected by the formaldehyde (B43269) released from this compound, providing insights into its mechanism of action and potential off-target effects. plos.org By comparing the proteomes of treated and untreated cells, researchers can identify proteins that are upregulated or downregulated, offering clues about the cellular response. plos.orgmdpi.com

Metabolomics, the study of the complete set of small-molecule metabolites within a biological system, can provide a snapshot of the metabolic state of an organism after this compound administration. nih.govfrontiersin.org This can help to understand how the compound is metabolized and how it affects various metabolic pathways. nih.gov Integrating data from these different omics platforms can provide a more complete picture of this compound's biological activity and help to identify new therapeutic applications or potential safety concerns. researchgate.net

Sustainable Synthesis and Degradation Strategies for Environmental Impact Mitigation

As with many chemical manufacturing processes, there is a growing emphasis on developing more sustainable and environmentally friendly methods for producing and handling this compound. imarcgroup.com This includes "green chemistry" approaches to synthesis and strategies for mitigating the environmental impact of the compound and its byproducts. frontiersin.orgrsc.orgresearchgate.net

Current industrial production of this compound typically involves the reaction of formaldehyde and ammonia (B1221849). procurementresource.com Researchers are exploring greener synthesis routes that may use bio-based feedstocks or more energy-efficient processes. imarcgroup.comwseas.org The goal is to reduce carbon emissions, minimize waste, and use less hazardous reagents and solvents. imarcgroup.comhilarispublisher.commdpi.com Some modern processes aim to operate with minimal cost by utilizing exothermic heat flow and waste materials. wseas.org Innovations in process design, such as those that avoid the formation of wastewater, are also being developed to reduce the environmental footprint of this compound production. google.comgoogle.com

On the degradation side, understanding the environmental fate of this compound is crucial. It is known to hydrolyze into formaldehyde and ammonia, and biodegradation is considered an important environmental fate process. nih.govindustrialchemicals.gov.au Research into the biodegradation pathways of this compound can help in developing strategies to manage its presence in the environment. nih.gov

Refined Analytical Techniques for Ultra-Trace Detection and In Situ Analysis

The ability to accurately and sensitively detect this compound and its metabolites in various matrices is essential for both research and practical applications. The development of more refined analytical techniques is a key area of future research.

Various methods have been developed for the determination of this compound, including spectrophotometry, chromatography, and mass spectrometry. rjptonline.orgrjptonline.orgresearchgate.net High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of this compound and its derivatives in pharmaceutical preparations and biological samples. nih.govijpsonline.comcdc.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of volatile compounds like those derived from this compound. ijpsonline.com

Future research is focused on developing methods for ultra-trace detection, allowing for the measurement of very low concentrations of this compound in complex samples like biological fluids and environmental matrices. researchgate.netscribd.comnih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity for this purpose. researchgate.netmdpi.com Furthermore, there is a growing interest in developing methods for in situ analysis, which would allow for the real-time monitoring of this compound and its reactions in a biological or environmental system. nih.gov This could provide valuable information about its pharmacokinetics and dynamic interactions.

Q & A

Q. What is the mechanism of antimicrobial action of methenamine, and how does urine pH influence its efficacy?

this compound hydrolyzes to formaldehyde and ammonia in acidic urine (pH <6), with formaldehyde denaturing bacterial proteins and nucleic acids . Ascorbic acid or hippuric acid is often co-administered to maintain urinary acidity, as alkaline urine impedes formaldehyde release . Formaldehyde’s bacteriostatic effect occurs within 1–2 hours at pH 5.7–5.85, achieving concentrations ≥25 µg/mL . Notably, bacterial resistance to formaldehyde has not been observed .

Q. What are the recommended dosing regimens and safety considerations for this compound in clinical studies?

Typical dosing is 1 g orally once or twice daily, often paired with vitamin C (1 g) to acidify urine . Key safety precautions include:

  • Avoiding concurrent sulfonamides (e.g., TMP-SMX) to prevent crystalluria; administer at least 12 hours apart .
  • Monitoring renal function (creatinine levels) and urinary pH .
  • Contraindications include hepatic impairment and severe dehydration .
Parameter Details Evidence
Daily Dose1–2 g
Urine pH Target<6.0
Common Adverse EffectsGastrointestinal upset, skin irritation

Advanced Research Questions

Q. How do methodological limitations in existing studies affect the interpretation of this compound’s efficacy in preventing UTIs?

Retrospective studies (e.g., in renal transplant recipients) face challenges such as small sample sizes (n=38), potential confirmation bias, and variable follow-up durations . Concurrent antibiotic use (e.g., TMP-SMX for PJP prophylaxis) complicates efficacy assessments, though subgroup analyses suggest consistent UTI reduction . Prospective, placebo-controlled trials with matched cohorts are needed to address these limitations .

Q. What contradictions exist in systematic reviews regarding this compound’s prophylactic use, and how can they be resolved?

A Cochrane review (11 studies, n=2032) found insufficient evidence due to heterogeneity, particularly in populations with upper renal tract abnormalities . Conversely, a Norwegian interrupted time-series analysis (n=18,345) showed a 44.6% reduction in antibiotic prescriptions post-methenamine use . Discrepancies arise from varying outcome measures (symptomatic vs. asymptomatic UTIs) and study designs (observational vs. RCT). Standardized endpoints and stratification by renal anatomy are critical for future meta-analyses .

Q. What evidence supports the repurposing of this compound in cancer therapy?

Preclinical data suggest this compound selectively targets hypoxic tumor cores (pH <6), releasing formaldehyde to inhibit treatment-resistant cancer clones . In Burkitt lymphoma, intravenous this compound induced tumor regression, though clinical trials are lacking . Synergy with radiotherapy and hyperthermia is hypothesized but requires validation in controlled studies .

Q. How can analytical techniques improve quantification of this compound and formaldehyde in biological samples?

Ion-pair extraction with bromocresol green enables separation of this compound from formaldehyde in urine, achieving >94.5% recovery and a detection limit of 6 µg/mL . Spectrophotometric detection post-acetylacetone reaction is validated for clinical pharmacokinetic studies .

Q. What insights do animal models provide about this compound’s non-antibiotic applications?

In broiler chickens, this compound-enhanced feed increased weight gain and lactic acid bacteria while reducing coliforms, suggesting gut microbiota modulation . Sheep studies showed no nephrotoxicity at doses up to 15 g/day, supporting its safety as a nitrogen source in feed .

Data Contradictions and Research Gaps

  • Efficacy in Transplant Patients : While reports UTI reduction, generalizability is limited by retrospective design. Contrast with , which questions statistical significance in broader populations.
  • Carcinogenicity Concerns : Despite formaldehyde’s carcinogenic potential, no human or animal studies link this compound to cancer .
  • Antibiotic Resistance Impact : Observational data suggest reduced antibiotic use with this compound , but long-term resistance trends remain unstudied .

Future Directions

  • Conduct multicenter RCTs comparing this compound to placebo in high-risk groups (e.g., transplant recipients, neurogenic bladder patients).
  • Explore dose-response relationships and optimal acidification protocols.
  • Investigate this compound’s role in oncology via preclinical models and Phase I trials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.